molecular formula C18H17N3O4 B2912732 N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide CAS No. 874139-39-6

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide

Cat. No. B2912732
CAS RN: 874139-39-6
M. Wt: 339.351
InChI Key: UCBVGLVFCREWNM-UHFFFAOYSA-N
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Description

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide, also known as DMXAA, is a synthetic compound that has been studied for its potential use in cancer treatment. DMXAA was first synthesized in the late 1990s and has since been the subject of numerous scientific studies. In

Scientific Research Applications

Antimalarial Activity

TCMDC-125399, which contains a quinazolinedione pharmacophore, displays promising antimalarial activity . It has been evaluated for its antimalarial activity against P. falciparum 3D7 . The compound shows low toxicity, making it a potential candidate for antimalarial drug development .

Anticancer Activity

In addition to its antimalarial properties, TCMDC-125399 has also been evaluated for its anti-proliferative activity against the MCF-7 cell line . This suggests that the compound could have potential applications in cancer treatment .

Anti-inflammatory Activity

Quinazolinedione, a core structure in TCMDC-125399, is known for its broad spectrum of biological activities, including anti-inflammatory effects . This suggests that TCMDC-125399 could potentially be used in the treatment of inflammatory diseases .

Drug Discovery

The quinazolinedione core of TCMDC-125399 makes it a notable pharmacophore in drug discovery . Its diverse range of biological activities makes it a valuable starting point for the development of new drugs .

Synthesis Research

The synthesis of TCMDC-125399 has been described using low-cost chemicals and greener alternatives . This research could contribute to the development of more sustainable and cost-effective methods in medicinal chemistry .

Biological Activity Studies

The broad spectrum of biological activities of TCMDC-125399, including antimalarial, anticancer, and anti-inflammatory effects, makes it a valuable compound for studying biological processes and pathways .

Mechanism of Action

Target of Action

The primary targets of TCMDC-125399 are the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS) and the essential malarial kinase PfCLK3 . These enzymes play crucial roles in protein synthesis and regulation of various cellular processes in the malaria parasite, making them attractive targets for antimalarial drug development .

Mode of Action

TCMDC-125399 interacts with its targets through a unique mechanism known as reaction hijacking . This compound acts as a pro-inhibitor, undergoing enzyme-mediated production of an Asn-TCMDC-125399 adduct that inhibits PfAsnRS . The inhibition of these enzymes disrupts protein translation and activates the amino acid starvation response, leading to the death of the parasite .

Biochemical Pathways

The inhibition of PfAsnRS and PfCLK3 by TCMDC-125399 affects the protein translation pathway in the malaria parasite . This disruption leads to an amino acid starvation response , which is detrimental to the parasite . The exact downstream effects of these disruptions are still under investigation.

Pharmacokinetics

The compound has shown potent activity against parasite cultures and low mammalian cell toxicity , suggesting favorable bioavailability and selectivity

Result of Action

The molecular and cellular effects of TCMDC-125399’s action include the disruption of protein synthesis and the induction of an amino acid starvation response in the malaria parasite . These effects lead to the death of the parasite, demonstrating the compound’s potential as an antimalarial agent .

Action Environment

The compound’s potent activity against parasite cultures suggests that it may be effective in a variety of biological environments

properties

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-11-5-4-6-13(9-11)18(22)19-17-16(20-25-21-17)12-7-8-14(23-2)15(10-12)24-3/h4-10H,1-3H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBVGLVFCREWNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NON=C2C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide

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